molecular formula C13H19N3O3S B10969406 Methyl 5-methyl-2-{[(4-methylpiperazin-1-yl)carbonyl]amino}thiophene-3-carboxylate

Methyl 5-methyl-2-{[(4-methylpiperazin-1-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B10969406
M. Wt: 297.38 g/mol
InChI Key: OHKPDOYGRKADTN-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-{[(4-methylpiperazin-1-yl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-{[(4-methylpiperazin-1-yl)carbonyl]amino}thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfurizing agents like phosphorus pentasulfide (P4S10) to form the thiophene ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. For example, the use of [Rh(COD)Cl]2 as a catalyst and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene has been reported for similar thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-{[(4-methylpiperazin-1-yl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Methyl 5-methyl-2-{[(4-methylpiperazin-1-yl)carbonyl]amino}thiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-2-{[(4-methylpiperazin-1-yl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory activity may be mediated through the inhibition of key enzymes involved in the inflammatory response. Similarly, its anticancer activity could be attributed to its ability to interfere with cellular signaling pathways that regulate cell growth and proliferation .

Properties

Molecular Formula

C13H19N3O3S

Molecular Weight

297.38 g/mol

IUPAC Name

methyl 5-methyl-2-[(4-methylpiperazine-1-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C13H19N3O3S/c1-9-8-10(12(17)19-3)11(20-9)14-13(18)16-6-4-15(2)5-7-16/h8H,4-7H2,1-3H3,(H,14,18)

InChI Key

OHKPDOYGRKADTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)NC(=O)N2CCN(CC2)C)C(=O)OC

Origin of Product

United States

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